molecular formula C5H8N2O2 B176796 5-Oxopyrrolidine-3-carboxamide CAS No. 14466-21-8

5-Oxopyrrolidine-3-carboxamide

Cat. No.: B176796
CAS No.: 14466-21-8
M. Wt: 128.13 g/mol
InChI Key: BJSCOTHGFJMOOE-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carboxamide is a heterocyclic organic compound characterized by a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-3-carboxamide can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting compounds are isolated as crystalline solids and characterized using spectroscopic methods such as IR and NMR spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, amine derivatives, and various oxidized forms, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCOTHGFJMOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393348
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14466-21-8
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-pyrrolidine-3-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 5-Oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists in the context of HIV-1?

A: this compound derivatives bind to the CCR5 receptor, which is a chemokine receptor found on the surface of white blood cells. This binding prevents the interaction between CCR5 and the HIV-1 envelope protein gp120, which is essential for the virus to enter and infect the host cell. [, ] Specifically, these derivatives inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, effectively blocking viral entry. []

Q2: How does the structure of this compound influence its activity as a CCR5 antagonist?

A: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact its CCR5 antagonistic activity. For example, introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group enhances binding affinity to CCR5. []

Q3: Apart from CCR5 antagonism, what other biological activities have been explored for this compound derivatives?

A: this compound derivatives have shown potential as antimycobacterial agents. [] Molecular docking studies suggest that these compounds bind to Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme involved in mycolic acid biosynthesis, which is essential for the survival of the bacteria. [, , , , ] Additionally, some derivatives exhibit antioxidant activity, with certain compounds demonstrating higher potency than ascorbic acid. []

Q4: Can you describe a synthetic route for preparing this compound derivatives?

A: One efficient approach involves a two-step synthesis starting from γ-lactone. The first step involves a conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization to yield N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []

Q5: Have computational methods been employed to study this compound derivatives?

A: Yes, molecular docking studies have been performed to understand the binding interactions of this compound derivatives with their targets. For instance, docking studies revealed that the pyrrolyl peptide linkage and specific substitutions on the aromatic ring are crucial for binding to InhA in Mycobacterium tuberculosis. [] Additionally, these compounds have been docked into the active sites of other targets like Candida albicans dihydrofolate reductase. [] These simulations help visualize potential binding modes and provide insights for further structural optimization. []

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